2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol
Description
2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethylaminoethanol side chain at the 3-position. Its (R)-stereochemistry introduces chirality, which may influence biological activity and molecular interactions.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-methylpiperidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-12(7-8-13)10-5-4-6-11(2)9-10/h10,13H,3-9H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKSWQCZRSZDFT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves the use of piperidine derivatives as starting materials. One common method involves the reaction of ®-1-methyl-piperidin-3-amine with ethyl bromoacetate, followed by reduction to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Overview of Selected Tertiary Amines
Note: The synthesis method for the target compound is inferred from analogous Pd-catalyzed coupling reactions in .
Structural and Functional Differences
Piperidine vs. Aromatic Substituents :
- The target compound’s piperidine ring contrasts with the arylidene or benzyl groups in ASDSB, AADSB, and other analogs. Piperidine confers conformational rigidity, while aromatic systems (e.g., ASDSB’s methanesulfonyl-phenyl) enable extended π-conjugation, critical for optoelectronic applications .
Chirality :
- The (R)-configuration in the target compound may enhance stereoselective interactions in biological systems, though specific data are absent. In contrast, ASDSB and AADSB lack chiral centers, emphasizing planar structures for light emission .
Electronic Properties: Theoretical studies (DFT/TD-DFT) on ASDSB and AADSB reveal narrow HOMO-LUMO gaps (~3.1–3.3 eV) and solvent-dependent excitation states, making them suitable for organic LEDs . The target compound’s electronic profile is unexplored but likely distinct due to its non-aromatic piperidine core.
Biological Activity
2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol, a compound featuring a piperidine ring and an ethanol moiety, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
The molecular formula of this compound is , with a molecular weight of approximately 185.29 g/mol. Its structure includes an ethyl group and a chiral (R)-1-methyl-piperidine, which is crucial for its biological interactions.
Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The piperidine structure allows for effective binding to receptors involved in mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
Neurotransmitter Interaction
Studies have demonstrated that this compound can modulate neurotransmitter levels, potentially serving as an antidepressant or anxiolytic agent. For example, it may enhance serotonin reuptake inhibition, thereby increasing serotonin availability in synaptic clefts.
Antimicrobial Activity
In vitro studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest its potential as an antibacterial agent.
Anticancer Activity
Recent investigations into the anticancer properties of this compound reveal its ability to inhibit the proliferation of cancer cells. Specifically, it has shown efficacy against ovarian cancer cell lines with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Neuropharmacological Evaluation : A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting therapeutic potential in treating anxiety disorders.
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
- Cancer Cell Line Studies : A series of experiments conducted on ovarian cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with observed morphological changes consistent with apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
